molecular formula C6H14ClNO3 B6185755 rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride CAS No. 2624109-63-1

rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride

Cat. No.: B6185755
CAS No.: 2624109-63-1
M. Wt: 183.6
Attention: For research use only. Not for human or veterinary use.
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Description

rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and an aminomethyl group, making it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving diols and appropriate electrophiles under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines in the presence of catalysts.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the dioxane ring or the aminomethyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In organic synthesis, rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s aminomethyl group can interact with biological molecules, making it a potential candidate for the development of biologically active compounds. It can be used in the synthesis of enzyme inhibitors, receptor ligands, or other bioactive molecules.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structure suggests it could be modified to enhance its pharmacokinetic and pharmacodynamic profiles, leading to the development of new drugs.

Industry

In the industrial sector, the compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol: The free base form of the compound.

    [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol acetate: An ester derivative.

    [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol sulfate: A sulfate salt derivative.

Uniqueness

rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a dioxane ring. This combination of features provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

CAS No.

2624109-63-1

Molecular Formula

C6H14ClNO3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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